molecular formula C22H30O3S B591241 7α-Thio Spironolactone CAS No. 38753-76-6

7α-Thio Spironolactone

Cat. No.: B591241
CAS No.: 38753-76-6
M. Wt: 374.54
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7α-Thio Spironolactone involves the thioalkylation of spironolactone. One practical method includes using Hünig’s base to achieve thioalkylation with high yield . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. High-performance liquid chromatography (HPLC) is often employed to validate the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 7α-Thio Spironolactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Alkyl halides and bases such as sodium hydride are commonly employed.

Major Products:

Scientific Research Applications

7α-Thio Spironolactone has a wide range of applications in scientific research:

Mechanism of Action

7α-Thio Spironolactone exerts its effects by acting as an antagonist to mineralocorticoid and androgen receptors. It inhibits the binding of aldosterone to its receptor, thereby reducing sodium reabsorption and increasing potassium retention. This mechanism is crucial in its role as a diuretic and antihypertensive agent . Additionally, it acts as a suicide inhibitor of 17α-hydroxylase, which is involved in steroidogenesis .

Comparison with Similar Compounds

Uniqueness: 7α-Thio Spironolactone is unique due to its specific thioalkylation, which imparts distinct chemical properties and biological activities. Its role as a minor metabolite with significant pharmacological effects highlights its importance in the therapeutic efficacy of spironolactone .

Properties

CAS No.

38753-76-6

Molecular Formula

C22H30O3S

Molecular Weight

374.54

Purity

>95%

Synonyms

7-Thio-17-hydroxy-3-oxopregn-4-ene-21-carboxylic acid, g-lactone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.